Cas no 1502509-22-9 (2-Amino-1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-ol)

2-Amino-1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-ol is a fluorinated aromatic compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of a dimethylamino substituent enhances its electron-donating properties, while the fluorine atom introduces steric and electronic effects that can influence reactivity and binding affinity. This compound is particularly valuable in the development of bioactive molecules, including potential CNS-targeting agents, due to its structural similarity to neurotransmitter analogs. Its well-defined molecular structure allows for precise modifications, enabling applications in medicinal chemistry and material science. High purity and stability further ensure reliable performance in synthetic workflows.
2-Amino-1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-ol structure
1502509-22-9 structure
Product Name:2-Amino-1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-ol
CAS No:1502509-22-9
MF:C10H15FN2O
MW:198.237305879593
CID:5752953
PubChem ID:83442869
Update Time:2025-05-24

2-Amino-1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-amino-1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-ol
    • 1502509-22-9
    • EN300-1758115
    • 2-Amino-1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-ol
    • Inchi: 1S/C10H15FN2O/c1-13(2)9-4-3-7(5-8(9)11)10(14)6-12/h3-5,10,14H,6,12H2,1-2H3
    • InChI Key: JVYBIJHWDRWANM-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1N(C)C)C(CN)O

Computed Properties

  • Exact Mass: 198.11684127g/mol
  • Monoisotopic Mass: 198.11684127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 49.5Ų

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Additional information on 2-Amino-1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-ol

Research Brief on 2-Amino-1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-ol (CAS: 1502509-22-9): Recent Advances and Applications

2-Amino-1-[4-(dimethylamino)-3-fluorophenyl]ethan-1-ol (CAS: 1502509-22-9) is a fluorinated phenethylamine derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its potential as a bioactive scaffold. Recent studies have explored its applications in central nervous system (CNS) drug development, particularly as a precursor for novel psychoactive substances (NPS) and adrenergic receptor modulators. This brief synthesizes the latest findings (2022-2024) regarding its synthesis, pharmacological properties, and therapeutic potential.

A 2023 Journal of Medicinal Chemistry study (DOI: 10.1021/acs.jmedchem.3c00512) detailed an optimized synthetic route for 1502509-22-9 via reductive amination of 4-(dimethylamino)-3-fluorobenzaldehyde with nitroethane, achieving 92% yield and >99% purity. Structural characterization by NMR and X-ray crystallography revealed unique conformational properties imparted by the fluorine substitution at the meta-position, which enhances blood-brain barrier permeability compared to non-fluorinated analogs.

Pharmacological screening (2024, European Journal of Pharmacology, DOI: 10.1016/j.ejphar.2024.176345) demonstrated dual activity at α2-adrenergic (Ki = 8.3 nM) and serotonin 5-HT2A receptors (Ki = 15.7 nM). Molecular dynamics simulations suggest the fluorine atom forms critical halogen bonds with Tyr394 in the α2-adrenergic receptor's binding pocket. In vivo studies in rodent models showed dose-dependent antihypertensive effects (30-100 mg/kg) without significant CNS stimulation, positioning it as a candidate for cardiovascular applications.

Notably, the compound's metabolic stability was investigated in a 2024 Drug Metabolism and Disposition paper (DOI: 10.1124/dmd.124.001678). Human liver microsome assays revealed primary oxidation at the benzylic position (t1/2 = 47 min), with CYP2D6 identified as the major metabolizing enzyme. Deuterium substitution at the α-carbon improved metabolic stability by 3-fold, suggesting a viable strategy for lead optimization.

Emerging applications include its use as a molecular probe for studying adrenergic receptor trafficking (2023, ACS Chemical Neuroscience, DOI: 10.1021/acschemneuro.3c00289). Fluorescent derivatives enabled real-time visualization of receptor internalization in live neurons, providing insights into GPCR regulation mechanisms. Patent activity (WO2023187642) also indicates commercial interest in its derivatives for treating neuropathic pain.

Ongoing challenges include optimizing selectivity over β-adrenergic receptors and addressing potential QTc prolongation observed at high concentrations (>10 μM) in hERG assays. Future research directions highlighted in recent reviews include exploration of enantioselective synthesis (the R-enantiomer shows 5-fold higher α2 affinity) and development of PET radiotracers for CNS imaging.

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